molecular formula C12H10ClN3O4S B7465249 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B7465249
M. Wt: 327.74 g/mol
InChI Key: LKXAEZSUAWQOGV-UHFFFAOYSA-N
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Description

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as CNPA, is a chemical compound that has been widely used in scientific research. CNPA is a synthetic compound that belongs to the class of nitrophenyl ether herbicides. It is a white crystalline solid that is soluble in organic solvents such as acetone, ethanol, and chloroform. CNPA has been used in various scientific studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the inhibition of the enzyme ent-kaurene oxidase, which is involved in the biosynthesis of gibberellins. 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide binds to the active site of the enzyme and prevents it from catalyzing the reaction that produces ent-kaurene, a precursor of gibberellins. This leads to a decrease in the levels of gibberellins in plants, which results in stunted growth and development.
Biochemical and Physiological Effects:
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting the biosynthesis of gibberellins, 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to affect the levels of other plant hormones such as abscisic acid and cytokinins. 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide also affects the expression of genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its specificity for the ent-kaurene oxidase enzyme. This allows researchers to selectively inhibit the biosynthesis of gibberellins without affecting other pathways in the plant. However, one of the limitations of using 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is its potential toxicity to non-target organisms. 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have toxic effects on certain animal species, which limits its use in field experiments.

Future Directions

There are several future directions for research involving 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of research is the development of new herbicides based on 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Researchers are exploring the potential of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives as herbicides with improved selectivity and reduced toxicity. Another area of research is the study of the molecular mechanisms involved in the biosynthesis of gibberellins. Researchers are using 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide as a tool to study the role of ent-kaurene oxidase in the biosynthesis of gibberellins and other plant hormones.

Synthesis Methods

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-nitrophenol with 4-methyl-2-thiazolylamine in the presence of acetic anhydride. The reaction yields 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide as a white crystalline solid. The purity of the synthesized 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is in the study of plant growth and development. 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of certain plant species by blocking the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development.

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4S/c1-7-6-21-12(14-7)15-11(17)5-20-10-3-2-8(16(18)19)4-9(10)13/h2-4,6H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXAEZSUAWQOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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